An In-Depth Technical Guide to [Thr28, Nle31]-Cholecystokinin (25-33), Sulfated: A High-Affinity CCK1 Receptor Agonist
An In-Depth Technical Guide to [Thr28, Nle31]-Cholecystokinin (25-33), Sulfated: A High-Affinity CCK1 Receptor Agonist
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic peptide analog, [Thr28, Nle31]-Cholecystokinin (25-33), sulfated. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular profile, mechanism of action, key applications, and detailed experimental protocols for this potent and stable research tool.
Introduction to the Cholecystokinin System and the Advent of a Stabilized Analog
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter that exerts a wide range of physiological effects in both the gastrointestinal (GI) system and the central nervous system (CNS).[1][2][3] Its actions are mediated through two distinct G protein-coupled receptors (GPCRs): the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B).[4][5] The CCK1 receptor is predominantly found in peripheral tissues like the pancreas and gallbladder, where it regulates digestion, while the CCK2 receptor is more prevalent in the brain and stomach.[5][6]
The C-terminal octapeptide fragment of CCK, known as CCK-8 (sulfated), retains the full biological activity of the parent hormone.[2][7] A critical feature for high-affinity binding to the CCK1 receptor is the sulfation of a tyrosine residue located seven positions from the C-terminus.[5][8][9] This modification confers a 500- to 1000-fold higher affinity for the CCK1 receptor compared to the non-sulfated form.[6][8][10]
While native CCK-8 is a powerful tool, its utility in prolonged experimental settings is limited by the oxidative lability of its two methionine residues. To overcome this, [Thr28, Nle31]-Cholecystokinin (25-33), sulfated, was developed. This analog substitutes the methionine residues at positions 28 and 31 with Threonine (Thr) and Norleucine (Nle), respectively. These substitutions render the peptide remarkably more stable in acidic conditions and resistant to air oxidation, without compromising its biological activity.[1][3]
Molecular Profile of [Thr28, Nle31]-CCK (25-33), Sulfated
The defining characteristic of this analog is its enhanced stability, which is a direct result of strategic amino acid substitutions.
Rationale for Analog Design: The native CCK-8 sequence contains methionine residues that are susceptible to oxidation, leading to a loss of biological activity. Replacing Met28 with Threonine and Met31 with Norleucine—an isomer of leucine with a similar hydrophobic side chain but lacking the easily oxidized sulfur atom—creates a chemically robust molecule ideal for rigorous and reproducible experimental work.[1][3] This enhanced stability is crucial for quantitative studies requiring consistent ligand potency over time.
Physicochemical Properties:
| Property | Value | Source |
| Sequence | Arg-Asp-Tyr(SO3H)-Thr-Gly-Trp-Nle-Asp-Phe-NH2 | Inferred from nomenclature |
| Molecular Formula | C52H71N11O17S | [11] |
| Molecular Weight | 1186.26 g/mol | [11] |
| Appearance | White to off-white powder | General peptide property |
| Solubility | Soluble in water or aqueous buffers | General peptide property |
| Storage | Store at -20°C for long-term stability. Allow to warm to room temperature before opening. | [12] |
Pharmacology and Mechanism of Action
[Thr28, Nle31]-CCK (25-33), sulfated, functions as a potent and selective agonist for the CCK1 receptor. Its mechanism of action is rooted in the canonical signaling pathways associated with Gq-coupled GPCRs.
Receptor Binding and Selectivity: The critical sulfated tyrosine residue, combined with the C-terminal pharmacophore, ensures high-affinity binding to the CCK1 receptor. While precise binding affinity (Ki) values for this specific analog are not readily available in the provided search results, it is established that sulfated CCK-8 analogs bind to the CCK1 receptor with nanomolar or even sub-nanomolar affinity.[5] The affinity for the CCK2 receptor is significantly lower, making this analog a selective tool for probing CCK1 receptor function.
Signal Transduction Pathway: Upon binding to the CCK1 receptor, the agonist induces a conformational change that activates the heterotrimeric G protein, primarily of the Gq/11 family.[13] This activation initiates a well-defined signaling cascade:
-
Gαq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
PLCβ Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[13]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[15]
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[10][16]
Caption: CCK1 Receptor Signaling Pathway.
Key Research Applications
The stability and CCK1 selectivity of this analog make it an invaluable tool for a variety of research areas:
-
Satiety and Obesity Research: CCK is a well-known satiety signal, reducing food intake.[1][17] This stable agonist is used to investigate the mechanisms of appetite regulation and explore potential therapeutic strategies for obesity.[17][18]
-
Gastrointestinal Motility: It is used to study gallbladder contraction and pancreatic enzyme secretion, providing insights into digestive physiology.[13][17]
-
Neuroscience: Although the CCK1 receptor is less abundant in the brain than the CCK2 receptor, this selective agonist can be used to dissect the specific roles of CCK1 receptors in the CNS, including their involvement in anxiety and memory.[17]
-
Receptor Pharmacology: It serves as a standard agonist in the development and characterization of novel CCK1 receptor antagonists and allosteric modulators.[19]
Experimental Protocols
The following protocols are foundational for characterizing the interaction of [Thr28, Nle31]-CCK (25-33), sulfated, with its target receptor. These systems are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK1 receptor.
Objective: To calculate the inhibition constant (Ki) of the test compound.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor (e.g., HEK293 or CHO cells).[20]
-
Radioligand: [125I]-CCK-8 (or another suitable high-affinity CCK1 radioligand).
-
Test Compound: [Thr28, Nle31]-CCK (25-33), sulfated.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[21]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled sulfated CCK-8.
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI), and a scintillation counter.[21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Thaw the membrane preparation on ice and resuspend in fresh, cold assay buffer.[21]
-
Assay Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[21]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[21]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[21]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCK1 receptor activation, providing a measure of the agonist's potency (EC50).
Objective: To determine the half-maximal effective concentration (EC50) of the test compound.
Materials:
-
Cell Line: Mammalian cells stably or transiently expressing the CCK1 receptor (e.g., HEK293, CHO).[23]
-
Calcium-Sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a similar fluorescent calcium indicator.[15][24]
-
Test Compound: [Thr28, Nle31]-CCK (25-33), sulfated.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Apparatus: Black, clear-bottom 96- or 384-well microplates, and a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[15][23]
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.[23]
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature, to allow for dye uptake.[23]
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer in a separate plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence reader.
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to automatically inject the compound dilutions into the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The agonist-induced Ca2+ release will cause a rapid increase in fluorescence.[23]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the agonist's potency.[14]
-
Caption: Workflow for Calcium Mobilization Assay.
Conclusion
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated, stands as a superior research tool for investigating the physiology and pharmacology of the CCK1 receptor. Its engineered stability overcomes the limitations of the native peptide, ensuring experimental reproducibility and reliability. By acting as a potent and selective CCK1 agonist, it enables precise dissection of its role in digestion, satiety, and neural function. The detailed protocols provided herein offer a robust framework for researchers to quantify its binding and functional activity, furthering our understanding of the complex cholecystokinin system.
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